molecular formula C15H12Cl2N4 B12915117 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- CAS No. 787591-20-2

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-

Katalognummer: B12915117
CAS-Nummer: 787591-20-2
Molekulargewicht: 319.2 g/mol
InChI-Schlüssel: RUZBUZQRXBOVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a compound belonging to the imidazo[1,2-a]pyrazine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure includes a cyclopropyl group, a dichlorophenyl group, and an imidazo[1,2-a]pyrazine core, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a condensation reaction between a suitable pyrazine derivative and an imidazole derivative under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using a cyclopropyl halide and a strong base such as sodium hydride.

    Attachment of the dichlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction using a dichlorophenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes, leading to the disruption of these processes.

    Binding to receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Imidazo[1,2-a]pyrazine derivatives: These compounds have the same core structure but different substituents, which can affect their chemical properties and biological activities.

The uniqueness of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

787591-20-2

Molekularformel

C15H12Cl2N4

Molekulargewicht

319.2 g/mol

IUPAC-Name

N-cyclopropyl-3-(3,4-dichlorophenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H12Cl2N4/c16-11-4-1-9(7-12(11)17)13-8-19-15-14(20-10-2-3-10)18-5-6-21(13)15/h1,4-8,10H,2-3H2,(H,18,20)

InChI-Schlüssel

RUZBUZQRXBOVPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.